Dimeric Bis-Amide Topology vs. Mono-Amide JNK2/3 Inhibitor Monomers: Structural Multiplicity Comparison
The compound represents a homodimeric assembly of the validated JNK2/3 pharmacophore [1]. While the monomeric reference compounds (e.g., TCS JNK 5a, CAS 312917-14-9) possess a single cyano-tetrahydrobenzothiophene unit, CAS 379239-63-1 covalently couples two such units via a propanediamide linker. This chemical architecture multiplies the number of potential hydrogen bond donors and acceptors that can engage the kinase ATP-binding site. The monomer TCS JNK 5a demonstrates JNK3 pIC50 of 6.7 (IC50 ≈ 200 nM) and JNK2 pIC50 of 6.5 (IC50 ≈ 316 nM) in enzymatic assays [1]. No direct enzymatic assay data for the bis-amide against any kinase domain has been located in the non-vendor primary literature. The quantitative difference in ligand binding valency (two pharmacophores vs. one) is a structural fact that distinguishes it from all mono-amide analogs, although the consequence for IC50 or Kd must be considered unquantified until experimentally determined.
| Evidence Dimension | Number of JNK2/3 pharmacophoric units per molecule |
|---|---|
| Target Compound Data | 2 (dimeric bis-amide topology) |
| Comparator Or Baseline | TCS JNK 5a (mono-amide, CAS 312917-14-9): 1 pharmacophoric unit |
| Quantified Difference | 2 pharmacophores vs. 1 pharmacophore; functional consequence on kinase inhibition not experimentally determined for the bis-amide |
| Conditions | Structural comparison by IUPAC nomenclature and molecular formula; enzymatic activity reference from JNK3/JNK2 recombinant kinase assays published in Angell et al. 2007 |
Why This Matters
For researchers probing multivalent kinase engagement or seeking to develop chemical cross-linkers, the bis-amide topology provides a covalent scaffold for bivalent target interaction that mono-amide analogues cannot offer.
- [1] Angell, R.M., Atkinson, F.L., Brown, M.J., Chuang, T.T., Christopher, J.A., Cichy-Knight, M., Dunn, A.K., Hightower, K.E., Malkakorpi, S., Musgrave, J.R., Neu, M., Rowland, P., Shea, R.L., Smith, J.L., Somers, D.O., Thomas, S.A., Thompson, N., Wang, R. (2007). N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorganic & Medicinal Chemistry Letters, 17(5), 1296–1301. DOI: 10.1016/j.bmcl.2006.12.003. View Source
